A Technical Guide to the Physicochemical Properties and Synthetic Utility of 1,3-Dichloro-4-fluoro-2-iodobenzene
A Technical Guide to the Physicochemical Properties and Synthetic Utility of 1,3-Dichloro-4-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive analysis of 1,3-dichloro-4-fluoro-2-iodobenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. Due to its specific substitution pattern, this compound offers a unique platform for regioselective chemical transformations. This document consolidates predicted physicochemical properties, expected spectroscopic signatures, key reactivity profiles, a plausible synthetic route, and essential safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage the strategic utility of polyhalogenated aromatic intermediates.
Compound Identification and Overview
1,3-Dichloro-4-fluoro-2-iodobenzene is a polysubstituted aromatic halide. Its structure is notable for the presence of four different substituents on the benzene ring, including three distinct halogens. This arrangement provides a valuable scaffold for complex molecular engineering. The iodine atom, being the most labile of the halogens under typical cross-coupling conditions, serves as a primary reactive handle for introducing molecular diversity, while the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds.
While comprehensive experimental data for this specific isomer is not broadly published, its properties and reactivity can be reliably predicted based on established principles of physical organic chemistry and data from structurally related analogs.
Physicochemical and Spectroscopic Properties
The properties of 1,3-dichloro-4-fluoro-2-iodobenzene are determined by the interplay of its constituent atoms. The following data is calculated or estimated based on standard chemical principles and comparison with similar compounds.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Basis |
|---|---|---|
| IUPAC Name | 1,3-dichloro-4-fluoro-2-iodobenzene | Lexichem Naming Convention |
| CAS Number | Not broadly indexed; requires specific synthesis and registration. | - |
| Molecular Formula | C₆H₂Cl₂FI | Calculated |
| Molecular Weight | 290.89 g/mol | Calculated[1] |
| Appearance | Predicted to be a white to light-yellow solid or liquid. | Analogy to isomers |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, THF). | General principle for aryl halides |
| Storage Temperature | Recommended 2-8°C, sealed in dry conditions, protected from light. | Best practice for iodinated aromatics[2] |
| XLogP3 | ~3.9 | Analogy to C₆H₂Cl₂FI isomers[1] |
Predicted Spectroscopic Data
Definitive structural confirmation relies on spectroscopic analysis. The expected spectral features for 1,3-dichloro-4-fluoro-2-iodobenzene are as follows:
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¹H NMR: The spectrum would display two signals in the aromatic region for the two ring protons. Each signal would appear as a doublet of doublets (dd) due to coupling with the adjacent proton and the fluorine atom.
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¹³C NMR: Six distinct signals are expected, corresponding to each unique carbon atom in the aromatic ring. Carbon atoms bonded to or adjacent to the fluorine will exhibit characteristic C-F coupling constants.
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¹⁹F NMR: A single resonance is anticipated for the fluorine atom, which would be split by the two adjacent protons.
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Mass Spectrometry: The mass spectrum will show a distinct molecular ion (M⁺) peak cluster. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. The primary fragment would likely be the loss of the iodine atom[3].
Chemical Reactivity and Synthetic Applications
The primary value of 1,3-dichloro-4-fluoro-2-iodobenzene in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. The established reactivity order under palladium-catalyzed cross-coupling conditions is C-I > C-Br > C-Cl >> C-F. This hierarchy allows for the selective functionalization at the C-2 position (iodine) while preserving the chloro- and fluoro-substituents for subsequent transformations or as permanent structural elements.
The iodine atom is the most reactive site, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery[4].
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Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds.
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Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynylarenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
Caption: Regioselective cross-coupling at the C-I bond.
Proposed Synthetic Pathway
A robust and plausible route to synthesize 1,3-dichloro-4-fluoro-2-iodobenzene involves a Sandmeyer-type reaction starting from the corresponding aniline precursor, 2,6-dichloro-3-fluoroaniline. This methodology is well-established for the preparation of aryl halides.[5] A one-pot diazotization and iodination procedure is particularly effective as it minimizes the formation of by-products and avoids the isolation of the potentially unstable diazonium salt intermediate.[6]
Sources
- 1. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
